The Investigative Framework: From Hypothesis to Confirmation
The Investigative Framework: From Hypothesis to Confirmation
An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-1-methyl-1H-pyrazol-4-amine
This guide provides a comprehensive framework for the structural elucidation of 3-Chloro-1-methyl-1H-pyrazol-4-amine, a heterocyclic compound representative of a class with significant interest in medicinal chemistry and materials science.[1][2][3] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, making the unambiguous characterization of its derivatives a critical step in drug discovery and development.[3][4] This document moves beyond a simple recitation of methods, focusing instead on the strategic integration of analytical techniques to build a self-validating case for the compound's precise molecular architecture.
The structure elucidation process is not a linear path but an iterative cycle of hypothesis, testing, and refinement. Our subject, 3-Chloro-1-methyl-1H-pyrazol-4-amine, presents a specific challenge in determining the exact placement of four different substituents on the five-membered pyrazole ring.
Initial Hypothesis: The Proposed Structure
The target molecule is proposed to have the following structure:
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Molecular Formula: C₄H₆ClN₃
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Systematic Name: 3-Chloro-1-methyl-1H-pyrazol-4-amine
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Core Scaffold: A five-membered pyrazole ring containing two adjacent nitrogen atoms.
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Substituents:
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A chlorine atom at the C3 position.
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A methyl group on the N1 nitrogen.
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An amine group at the C4 position.
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The rationale for proposing this specific regioisomer often stems from its synthesis pathway. For instance, a common route might involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by chlorination and amination steps where regioselectivity is guided by the electronic properties of the pyrazole ring.[5][6]
The following workflow outlines the integrated analytical approach to confirm this hypothesis.
Figure 1: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Elemental Composition
Causality: The first and most fundamental question is the molecular weight and elemental formula of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.
Experimental Protocol (HRMS - ESI-TOF)
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Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrument Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. The ESI source is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion.
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
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Analysis: Determine the accurate mass of the most intense peak in the molecular ion cluster and compare it to the theoretical mass.
Expected Data & Interpretation
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Molecular Formula: C₄H₆ClN₃
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Calculated Monoisotopic Mass of [M+H]⁺: 132.0323 Da
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Trustworthiness Check (Isotopic Pattern): A critical self-validating feature is the isotopic signature of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, will result in two distinct peaks for the molecular ion:
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[M+H]⁺: Corresponding to the molecule containing ³⁵Cl.
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[M+2+H]⁺: Corresponding to the molecule containing ³⁷Cl, appearing 2 Da higher.
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The relative intensity of the [M+H]⁺ peak to the [M+2+H]⁺ peak should be approximately 3:1. This observation provides high confidence that one chlorine atom is present in the molecule.
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Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the amine (N-H), aromatic-like (C-H, C=C, C=N), and aliphatic (C-H) bonds.
Experimental Protocol (ATR-FTIR)
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Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Expected Data & Interpretation
The presence of specific absorption bands validates the inclusion of key functional groups in the proposed structure.
| Functional Group | Bond Type | Expected Frequency (cm⁻¹) | Rationale |
| Amine | N-H Stretch | 3400-3200 (two bands) | The primary amine (-NH₂) group should show two distinct stretching vibrations (symmetric and asymmetric). |
| Amine | N-H Bend | 1650-1580 | Scissoring vibration of the primary amine. |
| Pyrazole Ring | C-H Stretch | ~3100 | Stretching of the hydrogen attached to the sp² hybridized C5 carbon. |
| Methyl Group | C-H Stretch | 2980-2850 | Aliphatic C-H stretching from the N-methyl group. |
| Pyrazole Ring | C=N, C=C Stretch | 1600-1450 | A series of bands corresponding to the ring stretching vibrations. |
| Chloroalkene | C-Cl Stretch | 850-550 | The carbon-chlorine bond stretch. This can sometimes be weak or obscured. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for the carbon skeleton. 2D NMR experiments correlate these signals to piece together the final structure.
Experimental Protocol (¹H, ¹³C, and 2D NMR)
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, allowing them to be observed more clearly.[7]
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Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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(Optional but recommended) Acquire 2D correlation spectra, such as HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H bonds and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations.
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Expected Data & Interpretation
The predicted NMR data provides a detailed fingerprint to match against the experimental spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Chloro-1-methyl-1H-pyrazol-4-amine
| Position | Atom | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) | Rationale |
| 1 | N-CH₃ | ~3.6 - 3.9 | Singlet | 3H | ~35 - 40 | Methyl group on a pyrazole nitrogen.[4] |
| 3 | C-Cl | - | - | - | ~135 - 145 | Carbon bearing an electron-withdrawing chlorine atom. |
| 4 | C-NH₂ | - | - | - | ~120 - 130 | Carbon attached to the electron-donating amine group. |
| 5 | C-H | ~7.5 - 7.8 | Singlet | 1H | ~125 - 135 | The sole proton on the pyrazole ring.[8] |
| 4 | NH₂ | ~4.0 - 5.5 (broad) | Singlet | 2H | - | Amine protons, chemical shift is solvent-dependent and signal is often broad due to exchange. |
Trustworthiness Check (2D NMR):
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HSQC: A cross-peak will definitively link the proton signal at ~7.5 ppm to the carbon signal at ~125 ppm, confirming it as the C5-H5 pair.
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HMBC: This is the key experiment for unambiguous assignment.
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The methyl protons (~3.7 ppm) should show a correlation to the C5 carbon (~125 ppm) and the C3 carbon (~140 ppm). This confirms the methyl group is at N1.
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The ring proton H5 (~7.5 ppm) should show correlations to the C4 carbon (~125 ppm) and the C3 carbon (~140 ppm), confirming the arrangement of the ring carbons.
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Figure 2: Expected key long-range (HMBC) correlations.
The Gold Standard: Single-Crystal X-ray Crystallography
For compounds that can be grown as high-quality single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule, showing the exact spatial arrangement of every atom and confirming connectivity and stereochemistry.
Experimental Protocol
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Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution.[9][10]
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Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with X-rays at a low temperature (e.g., 170 K) to minimize thermal motion.[11]
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Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.
The resulting crystal structure would definitively confirm the positions of the chloro, methyl, and amino groups on the pyrazole ring, leaving no room for doubt.[10][12]
Conclusion
References
-
ResearchGate. (n.d.). General structure for Pyrazole derivative (A2). Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structures of pyrazole derivatives 64a,b. Retrieved from ResearchGate. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from an authoritative source. [Link]
-
Butac, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
-
Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 10(4), 95. [Link]
-
Guseinov, I. I., et al. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2016(4), M911. [Link]
-
PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. Retrieved from PubChem. [Link]
-
Valdés-García, G., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
-
Rojas-Lima, S., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1848. [Link]
-
PubChemLite. (n.d.). 3-chloro-1h-pyrazol-4-amine (C3H4ClN3). Retrieved from PubChemLite. [Link]
-
Guseinov, F. I., et al. (2019). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1331–1334. [Link]
-
Suwinski, J., & Wagner, P. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1710. [Link]
-
PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. Retrieved from PubChem. [Link]
-
ProQuest. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from ProQuest. [Link]
-
Wolker, W., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. Heterocycles, 63(6), 1333-1346. [Link]
-
Chemsrc. (n.d.). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from Chemsrc. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]
-
Bouabdallah, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (2018). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from ResearchGate. [Link]
-
Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]
-
Fronczek, F. R., & Holliday, B. J. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1682. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1548. [Link]
-
ResearchGate. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Retrieved from ResearchGate. [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
